An In-Depth Technical Guide to 1,2-Distearoyl-sn-glycerol: Chemical Properties, Structure, and Biological Roles
An In-Depth Technical Guide to 1,2-Distearoyl-sn-glycerol: Chemical Properties, Structure, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Distearoyl-sn-glycerol (DSG) is a saturated diacylglycerol (DAG) that plays a significant role in lipid-based drug delivery systems and as a second messenger in cellular signaling. Its well-defined chemical structure and physical properties, such as a high phase transition temperature, contribute to the formation of stable lipid bilayers, making it a valuable component in liposome (B1194612) formulations. In the realm of cell signaling, as a diacylglycerol analog, it is a potent activator of Protein Kinase C (PKC), a key enzyme in numerous signal transduction pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological functions of 1,2-Distearoyl-sn-glycerol, including detailed experimental protocols and visual representations of relevant pathways and workflows.
Chemical Properties and Structure
1,2-Distearoyl-sn-glycerol is a diacylglycerol molecule in which two stearic acid chains are esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol carbon atoms, indicating a specific stereoisomer.
Chemical Structure
The chemical structure of 1,2-Distearoyl-sn-glycerol is characterized by a glycerol molecule with two 18-carbon saturated fatty acid (stearic acid) chains.
Systematic IUPAC Name: (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate
Synonyms: 1,2-Dioctadecanoyl-sn-glycerol, D-α,β-Distearin, DSG
Physicochemical Properties
The physical and chemical properties of 1,2-Distearoyl-sn-glycerol are summarized in the table below. These properties are crucial for its application in formulations and for understanding its behavior in biological systems.
| Property | Value | References |
| Molecular Formula | C₃₉H₇₆O₅ | [1][2][3] |
| Molecular Weight | 625.02 g/mol | [1][2][3] |
| CAS Number | 10567-21-2 | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 76-77 °C | [4] |
| Boiling Point | 662.3 °C at 760 mmHg | [4][5] |
| Density | 0.923 g/cm³ | [4][5] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml, Chloroform (B151607) (Slightly), Ethyl Acetate (Slightly, Heated) | [5][6] |
| Storage Temperature | -15°C to -20°C | [5][6] |
Role in Cellular Signaling: The Diacylglycerol Pathway
1,2-Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).[5] 1,2-Distearoyl-sn-glycerol, as a stable and cell-permeant analog of endogenous DAGs, is an invaluable tool for studying these pathways. The most well-characterized role of DAG is the activation of Protein Kinase C (PKC).
The Phospholipase C (PLC) - Protein Kinase C (PKC) Signaling Pathway
The activation of PKC by DAG is a central event in signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving diacylglycerols like 1,2-Distearoyl-sn-glycerol.
Preparation of Lipid Vesicles by Thin-Film Hydration
This protocol is widely used for preparing liposomes for drug delivery studies or as a model membrane system. While the following protocol specifies DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), it can be readily adapted for 1,2-Distearoyl-sn-glycerol, often in combination with other lipids like cholesterol.
Materials:
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1,2-Distearoyl-sn-glycerol (DSG)
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Other lipids as required (e.g., Cholesterol)
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Chloroform or a suitable organic solvent mixture
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Round-bottom flask
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Rotary evaporator
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Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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Extruder with polycarbonate membranes (e.g., 100 nm)
Methodology:
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Lipid Dissolution:
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Dissolve 1,2-Distearoyl-sn-glycerol and any other lipids in chloroform in a round-bottom flask. Gently swirl to ensure complete dissolution.
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-
Thin-Film Formation:
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Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be maintained above the transition temperature of the lipids (for DSG, >77°C) to form a thin, uniform lipid film on the flask's inner surface.
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-
Hydration:
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Hydrate the dry lipid film with the desired aqueous buffer, pre-heated to above the lipid transition temperature. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).
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-
Extrusion (Size Reduction):
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To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution. The extruder and syringe should be maintained at a temperature above the lipid transition temperature throughout the process.
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In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a general method to measure PKC activity, which can be activated by diacylglycerols like 1,2-Distearoyl-sn-glycerol. This assay is crucial for screening potential inhibitors or activators of PKC.
Materials:
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Purified or partially purified PKC enzyme
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PKC substrate peptide
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Lipid activator solution (containing phosphatidylserine (B164497) and 1,2-Distearoyl-sn-glycerol)
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Assay Dilution Buffer (ADB)
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[γ-³²P]ATP
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P81 phosphocellulose paper
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0.75% Phosphoric acid
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Scintillation counter
Methodology:
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Preparation of Lipid Activator:
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Combine phosphatidylserine and 1,2-Distearoyl-sn-glycerol in a glass tube.
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Evaporate the solvent under a stream of nitrogen.
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Resuspend the dried lipids in a buffer containing a non-ionic detergent (e.g., Triton X-100) and sonicate on ice to form micelles.
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Kinase Reaction:
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In a microcentrifuge tube on ice, add the following in order:
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10 µL Substrate Cocktail (containing PKC substrate peptide in ADB)
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10 µL of inhibitor/vehicle control
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10 µL of the prepared Lipid Activator
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10 µL of the PKC enzyme preparation
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Initiate the reaction by adding 10 µL of Mg²⁺/ATP cocktail containing [γ-³²P]ATP.
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Incubate the reaction mixture at 30°C for 10 minutes.
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-
Termination and Detection:
-
Stop the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper.
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Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Wash once with acetone (B3395972) and let the papers dry.
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Measure the incorporated radioactivity using a scintillation counter.
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Cell Culture Treatment with Diacylglycerol Analogs
This protocol provides a general guideline for treating cultured cells with lipid molecules like 1,2-Distearoyl-sn-glycerol to study their effects on cellular processes. A similar diacylglycerol, 1,2-dioctanoyl-sn-glycerol, is often used for its better cell permeability.
Materials:
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Cultured cells (e.g., adherent or suspension cells)
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Complete cell culture medium
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1,2-Distearoyl-sn-glycerol (or other DAG analog) stock solution (dissolved in a suitable solvent like DMSO or ethanol)
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Phosphate-Buffered Saline (PBS)
Methodology:
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Cell Seeding:
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Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will allow for the desired confluency at the time of treatment. Allow cells to adhere and grow overnight.
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-
Preparation of Treatment Medium:
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On the day of the experiment, prepare the treatment medium by diluting the 1,2-Distearoyl-sn-glycerol stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Prepare a vehicle control with the same final solvent concentration.
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Cell Treatment:
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Aspirate the old medium from the cells and wash once with sterile PBS.
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Add the prepared treatment medium or vehicle control medium to the cells.
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Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).
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Downstream Analysis:
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Following incubation, harvest the cells for downstream analysis, such as western blotting for protein phosphorylation, immunofluorescence to observe protein localization, or cell viability assays.
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Conclusion
1,2-Distearoyl-sn-glycerol is a multifaceted lipid molecule with significant applications in both drug delivery and the study of cellular signaling. Its well-defined chemical and physical properties make it a reliable component for creating stable lipid-based nanoparticles. As a diacylglycerol analog, it serves as a powerful tool for elucidating the complex mechanisms of PKC activation and the broader implications of diacylglycerol signaling in health and disease. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize 1,2-Distearoyl-sn-glycerol in their scientific investigations.
References
- 1. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Distearoyl-sn-glycerol - Echelon Biosciences [echelon-inc.com]
- 6. reactionbiology.com [reactionbiology.com]
